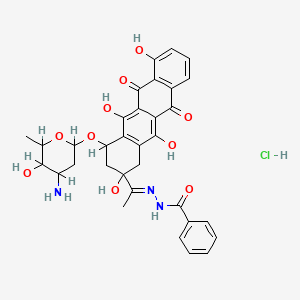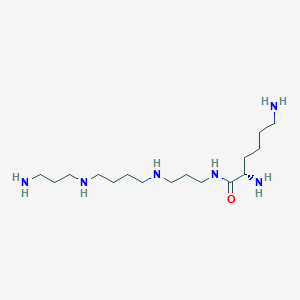
N1-(L-Lysyl)spermine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N1-(L-Lysyl)spermine involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the hexanamide backbone: This involves the reaction of hexanoic acid with appropriate amines under controlled conditions.
Introduction of amino groups: The amino groups are introduced through nucleophilic substitution reactions, using reagents such as ammonia or primary amines.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as temperature and pH control.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity. This can include the use of catalysts, advanced purification techniques, and automated synthesis equipment .
Analyse Des Réactions Chimiques
N1-(L-Lysyl)spermine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), controlled temperatures, and specific pH ranges. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N1-(L-Lysyl)spermine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mécanisme D'action
The mechanism of action of N1-(L-Lysyl)spermine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
N1-(L-Lysyl)spermine can be compared with other similar compounds, such as:
This compound: This compound shares a similar hexanamide backbone but differs in the arrangement of amino groups.
Hexanamide, 2,6-diamino-N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-, (2S)-: This is another stereoisomer with a similar structure but different stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and the arrangement of functional groups, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H38N6O |
|---|---|
Poids moléculaire |
330.51 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-[3-[4-(3-aminopropylamino)butylamino]propyl]hexanamide |
InChI |
InChI=1S/C16H38N6O/c17-8-2-1-7-15(19)16(23)22-14-6-13-21-11-4-3-10-20-12-5-9-18/h15,20-21H,1-14,17-19H2,(H,22,23)/t15-/m0/s1 |
Clé InChI |
XTNRHIZWLNLONB-HNNXBMFYSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)NCCCNCCCCNCCCN)N |
SMILES canonique |
C(CCN)CC(C(=O)NCCCNCCCCNCCCN)N |
Synonymes |
ORI 1202 ORI-1202 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



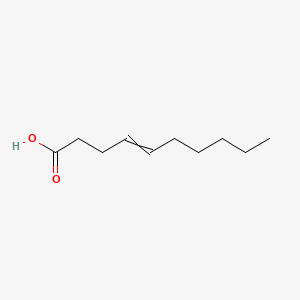
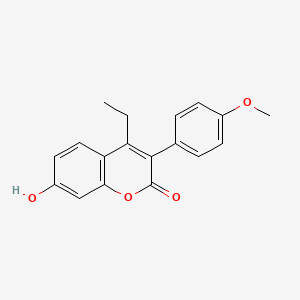

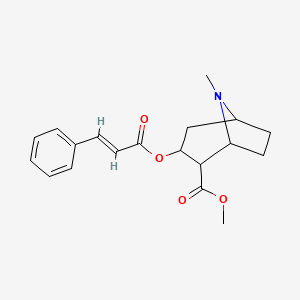
![N-[4-[(2S,3aR)-2-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-5-carbonyl]phenyl]-2-(4-methylphenyl)benzamide](/img/structure/B1241224.png)

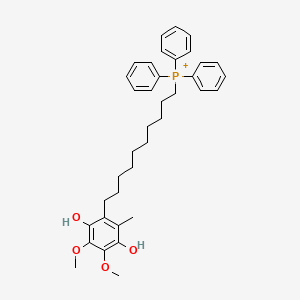

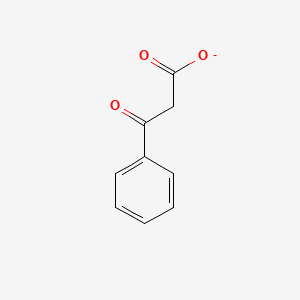


![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(1-prop-2-enylpyridin-1-ium-2-yl)sulfinylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241237.png)
